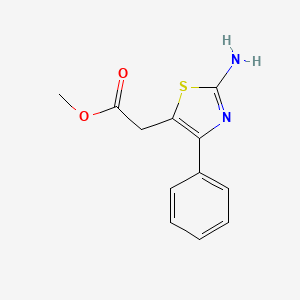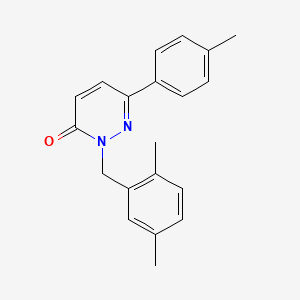
2-(2,5-dimethylbenzyl)-6-(4-methylphenyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dimethylbenzyl)-6-(4-methylphenyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C20H20N2O and its molecular weight is 304.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The synthesis of new pyridazin-3(2H)-one derivatives, including those structurally similar to 2-(2,5-dimethylbenzyl)-6-(4-methylphenyl)pyridazin-3(2H)-one, has been explored for potential applications in various fields. A study by Sayed, Khalil, Ahmed, and Raslan (2002) discusses the smooth coupling of key intermediates for the synthesis of pyridazinones and pyridazine-6-imines, which are structurally related to the compound of interest (Sayed, Khalil, Ahmed, & Raslan, 2002).
Applications in Herbicides
- Pyridazinone compounds, including variants of the one , have been found to inhibit photosynthesis in barley, which explains their application as herbicides. Hilton, Scharen, St. John, Moreland, and Norris (1969) found that these compounds, including pyrazon, inhibit the Hill reaction in plants, contributing to their phytotoxicity (Hilton, Scharen, St. John, Moreland, & Norris, 1969).
Anticancer and Antiangiogenic Properties
- Kamble, Sawant, Sawant, Pisal, Gacche, Kamble, and Kamble (2015) synthesized and evaluated new pyridazin-3(2H)-one derivatives for their anticancer, antiangiogenic, and antioxidant activities. The study indicates the potential of these derivatives, structurally similar to the compound of interest, in inhibiting the viability of various human cancer cell lines (Kamble et al., 2015).
Structural and Thermal Analysis
- Kalai, Çınar, Lai, Daoui, Chelfi, Allali, Dege, Karrouchi, and Benchat (2020) conducted a study on the synthesis, spectroscopic characterization, thermal behavior, and stability of a novel pyridazin-3(2H)-one derivative. This study provides insight into the stability and potential applications of compounds structurally similar to this compound (Kalai et al., 2020).
Tautomeric Stability in Pharmaceutical Applications
- Katrusiak and Katrusiak (2004) investigated the tautomeric stability and temperature variation of pyridazinone compounds. This research is relevant to understanding the behavior of pyridazinone derivatives, like the one , in pharmaceutical applications (Katrusiak & Katrusiak, 2004).
Histamine H3 Receptor Antagonists/Inverse Agonists
- Hudkins, Raddatz, Tao, Mathiasen, Aimone, Becknell, Prouty, Knutsen, Yazdanian, Moachon, Ator, Mallamo, Marino, Bacon, and Williams (2011) identified pyridazin-3-one derivatives as potent histamine H3 receptor antagonists/inverse agonists, indicating potential use in treating attentional and cognitive disorders (Hudkins et al., 2011).
Antimicrobial Activity
- Alonazy, Al-Hazimi, and Korraa (2009) synthesized and evaluated the antimicrobial activities of pyridazinone derivatives, contributing to the understanding of their potential use in antimicrobial applications (Alonazy, Al-Hazimi, & Korraa, 2009).
Propiedades
IUPAC Name |
2-[(2,5-dimethylphenyl)methyl]-6-(4-methylphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-14-5-8-17(9-6-14)19-10-11-20(23)22(21-19)13-18-12-15(2)4-7-16(18)3/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJZVASJBYPEHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49649748 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2541822.png)
![N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2541823.png)
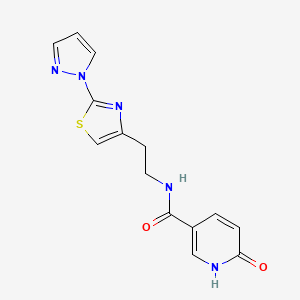
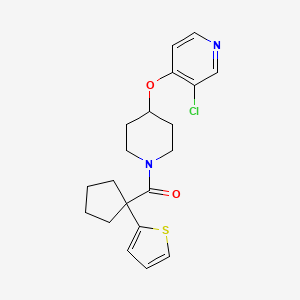
![N-benzyl-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2541829.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide](/img/structure/B2541832.png)
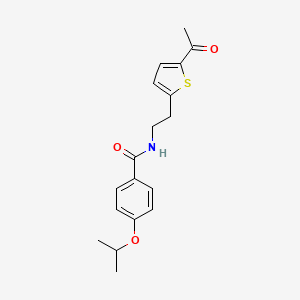

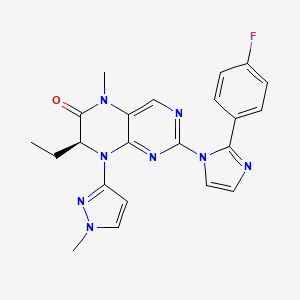
![Methyl 6-isopropyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2541837.png)
![2-[3-(Trifluoromethyl)pyridin-2-yl]sulfanylacetonitrile](/img/structure/B2541839.png)
![2-[(4-chlorophenyl)sulfanyl]-N'-((E)-{4-[(3,4-dichlorobenzyl)oxy]phenyl}methylidene)acetohydrazide](/img/structure/B2541841.png)
